
(S)-4-(1-Aminoethyl)-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1S)-1-Aminoethyl]-2-methylbenzoic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a white crystalline solid that is used in various scientific and industrial applications. This compound is known for its unique structural properties, which include an amino group attached to an ethyl chain and a methyl group on a benzoic acid ring.
Métodos De Preparación
The synthesis of 4-[(1S)-1-aminoethyl]-2-methylbenzoic acid can be achieved through several methods. One common approach involves the resolution of racemic mixtures to obtain the desired enantiomer . This process typically involves the use of chiral reagents to separate the enantiomers based on their different physical properties. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-[(1S)-1-Aminoethyl]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Aplicaciones Científicas De Investigación
4-[(1S)-1-Aminoethyl]-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-[(1S)-1-aminoethyl]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparación Con Compuestos Similares
4-[(1S)-1-Aminoethyl]-2-methylbenzoic acid can be compared with other similar compounds, such as:
4-[(1S)-1-Aminoethyl]-2-methoxybenzoic acid: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and interactions.
Anthranilic acid: This compound has a similar structure but lacks the ethyl chain, leading to different chemical properties and applications
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-[(1S)-1-aminoethyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-5-8(7(2)11)3-4-9(6)10(12)13/h3-5,7H,11H2,1-2H3,(H,12,13)/t7-/m0/s1 |
Clave InChI |
QGQWJUWDKKLZLF-ZETCQYMHSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)[C@H](C)N)C(=O)O |
SMILES canónico |
CC1=C(C=CC(=C1)C(C)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


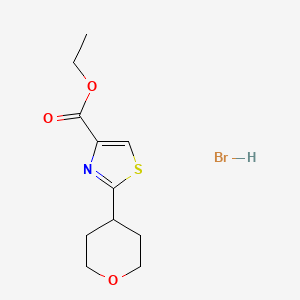
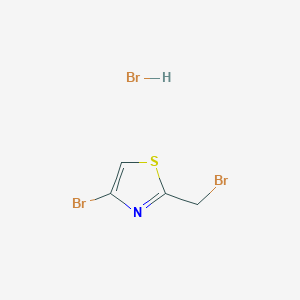
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid](/img/structure/B13514903.png)
![Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate](/img/structure/B13514922.png)
![Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13514929.png)
![2-Azabicyclo[2.2.2]octan-6-one](/img/structure/B13514942.png)
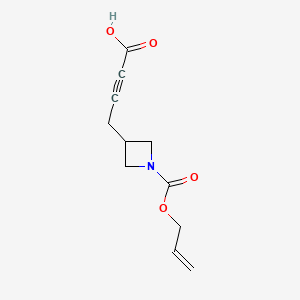

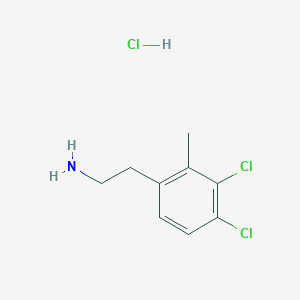

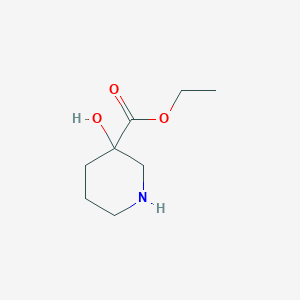
![Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)


